

An In-depth Technical Guide to DSPE-PEG-Maleimide: Properties, Protocols, and Applications

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Compound of Interest

Compound Name: *DSPE-PEG-Maleimide*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (**DSPE-PEG-Maleimide**), a heterobifunctional lipid-polymer conjugate crucial for targeted drug delivery systems. This document details its chemical properties, specifications, and experimental protocols for its use in creating advanced therapeutic and diagnostic nanoparticles.

Core Chemical Properties and Specifications

DSPE-PEG-Maleimide is an amphiphilic molecule consisting of a hydrophobic DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine) anchor, a hydrophilic polyethylene glycol (PEG) linker, and a reactive maleimide group at the terminus of the PEG chain.[1][2] The DSPE portion allows for stable insertion into lipid bilayers of nanoparticles such as liposomes, while the PEG chain provides a "stealth" characteristic, prolonging circulation half-life by reducing opsonization and clearance by the mononuclear phagocyte system.[1][3][4] The terminal maleimide group enables the covalent conjugation of thiol-containing molecules, such as peptides, antibodies, and other targeting ligands.[1][2][5]

The specific properties of **DSPE-PEG-Maleimide** can vary depending on the length of the PEG chain. The following tables summarize the key specifications for commonly used variants.

Table 1: General Chemical Specifications of **DSPE-PEG-Maleimide**

Property	Description
Synonyms	1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)]
Appearance	White to off-white solid[2]
Purity	Typically $\geq 90\%$ to $\geq 98\%$ [6][7]
Reactive Group	Maleimide
Reactive Towards	Sulfhydryl/Thiol (-SH) groups[1][2]
Reaction pH	6.5 - 7.5[7][8]
Storage Conditions	-20°C in a dry environment, protected from light[2][6][7]
Stability	Stable for at least 6 months to over 2 years under proper storage conditions.[2] Avoid frequent thawing and freezing and exposure to moisture, as the maleimide group can undergo hydrolysis at elevated temperatures.[2]

Table 2: Molecular Weight and Solubility of Common **DSPE-PEG-Maleimide** Variants

PEG Molecular Weight (Da)	Typical Overall Molecular Weight (g/mol)	Solubility
1000	~1790	Soluble in hot water, chloroform, ethanol, DMSO, DCM, and DMF.[2][7]
2000	~2800 (e.g., ~2790)[9]	Soluble to 10 mg/mL in ethanol (with gentle warming) and chloroform.[6] Also soluble in water, DMSO, DCM, and DMF. [7]
3400	~4190	Soluble in hot water, chloroform, and ethanol.[2]
5000	~5790 (e.g., ~5765)[10]	Soluble in water, DMSO, DCM, and DMF.[8]

Experimental Protocols

The primary application of **DSPE-PEG-Maleimide** is the surface functionalization of lipid-based nanoparticles to achieve targeted delivery. Below are detailed methodologies for key experimental procedures.

Protocol 1: Formulation of Maleimide-Functionalized Liposomes

This protocol describes the "pre-insertion" method, where **DSPE-PEG-Maleimide** is incorporated during the liposome formation process.

Materials:

- Main structural lipids (e.g., DSPC, DMPC, DOPC)
- Cholesterol (CHO)
- **DSPE-PEG-Maleimide**

- Organic solvent (e.g., ethanol, chloroform)
- Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.5)
- Extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
- Dialysis or size exclusion chromatography system for purification

Methodology:

- Lipid Film Hydration:
 - Dissolve the structural lipids, cholesterol, and **DSPE-PEG-Maleimide** in a suitable organic solvent in a round-bottom flask. A typical molar ratio is 7:3:1 for DSPC:Cholesterol:**DSPE-PEG-Maleimide**.[\[11\]](#)
 - Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
 - Further dry the film under vacuum for at least one hour to remove any residual solvent.[\[11\]](#)
- Vesicle Formation:
 - Hydrate the lipid film with the desired aqueous buffer. The buffer should be pre-heated to a temperature above the phase transition temperature (T_m) of the primary lipid component.
 - Vortex or sonicate the mixture to form multilamellar vesicles (MLVs).
- Liposome Extrusion:
 - Extrude the MLV suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, then 100 nm) multiple times using a mini-extruder.[\[12\]](#) This process creates unilamellar vesicles (LUVs) with a more uniform size distribution.
- Purification:
 - Remove any un-encapsulated material and non-incorporated lipids by dialysis against fresh buffer or by using size exclusion chromatography.

Protocol 2: Conjugation of Thiolated Ligands to Maleimide-Functionalized Liposomes

This protocol details the steps for attaching a thiol-containing peptide or antibody to the surface of pre-formed maleimide-liposomes.

Materials:

- Maleimide-functionalized liposomes
- Thiol-containing ligand (e.g., cysteine-terminated peptide, reduced antibody fragment)
- Reducing agent (e.g., TCEP, DTT) (optional, for reducing disulfide bonds)
- Degassed reaction buffer (e.g., PBS, HEPES, Tris at pH 7.0-7.5)[13][14]
- Inert gas (e.g., nitrogen, argon)
- Purification system (e.g., size exclusion chromatography, dialysis)

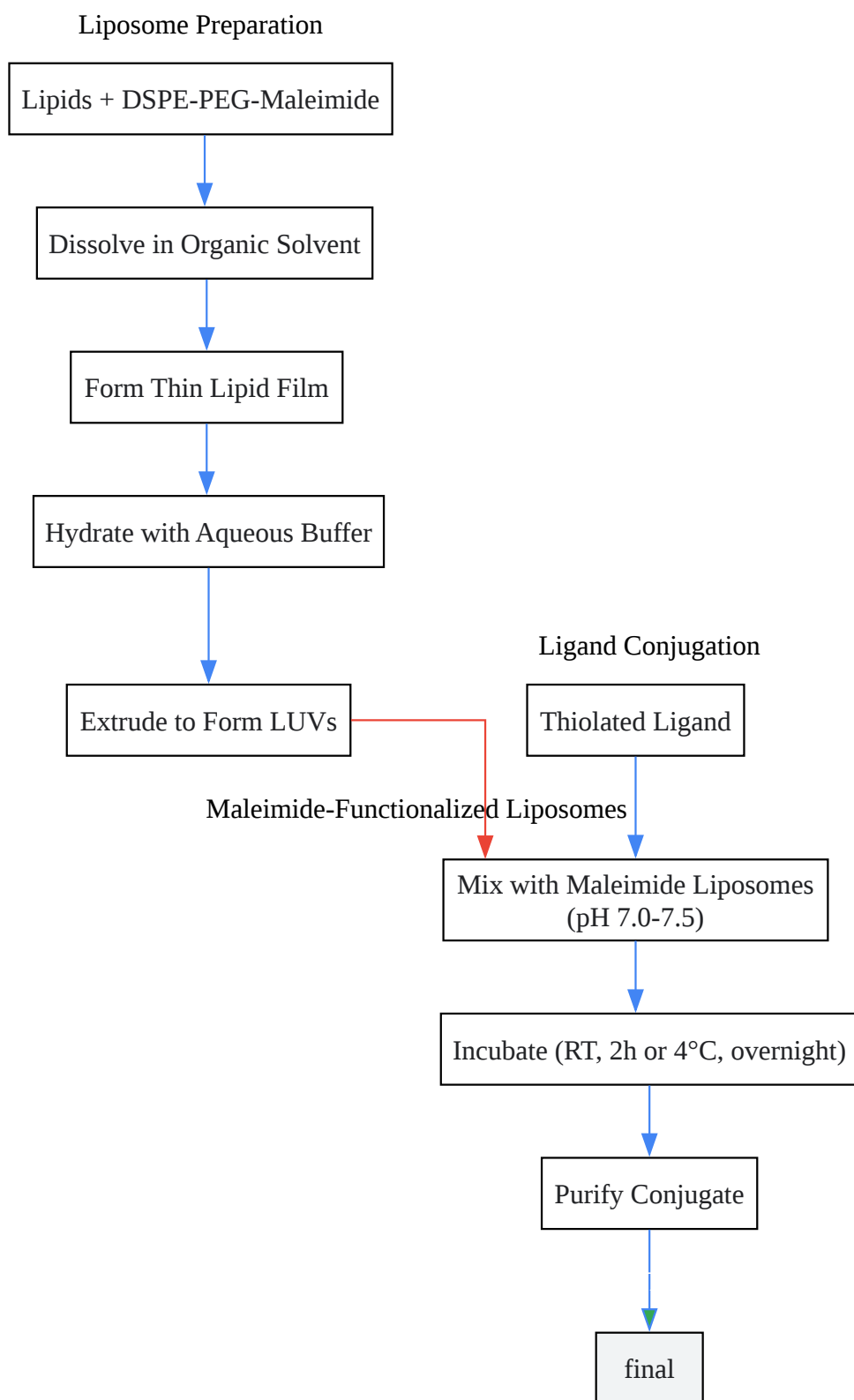
Methodology:

- Preparation of the Thiolated Ligand:
 - If the ligand contains disulfide bonds, it may be necessary to reduce them to free the thiol groups. Incubate the ligand with a 10-100 fold molar excess of a reducing agent like TCEP for 20-30 minutes at room temperature.[13][14] If DTT is used, it must be removed prior to conjugation as it contains a thiol group.
 - Dissolve the thiolated ligand in a degassed reaction buffer. Degassing is crucial to prevent the re-oxidation of thiols.[14]
- Conjugation Reaction:
 - Add the solution of the thiolated ligand to the maleimide-functionalized liposome suspension. A common molar ratio of ligand to reactive lipid is 2:1.[15]
 - Flush the reaction vessel with an inert gas to create an oxygen-free environment.[12][14]

- Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[13]
- Capping of Unreacted Maleimide Groups (Optional):
 - To quench any remaining reactive maleimide groups, a small molecule thiol such as 2-mercaptoethanol can be added to the reaction mixture.[16]
- Purification of the Conjugate:
 - Separate the ligand-conjugated liposomes from unreacted ligand and other reagents using size exclusion chromatography or extensive dialysis.

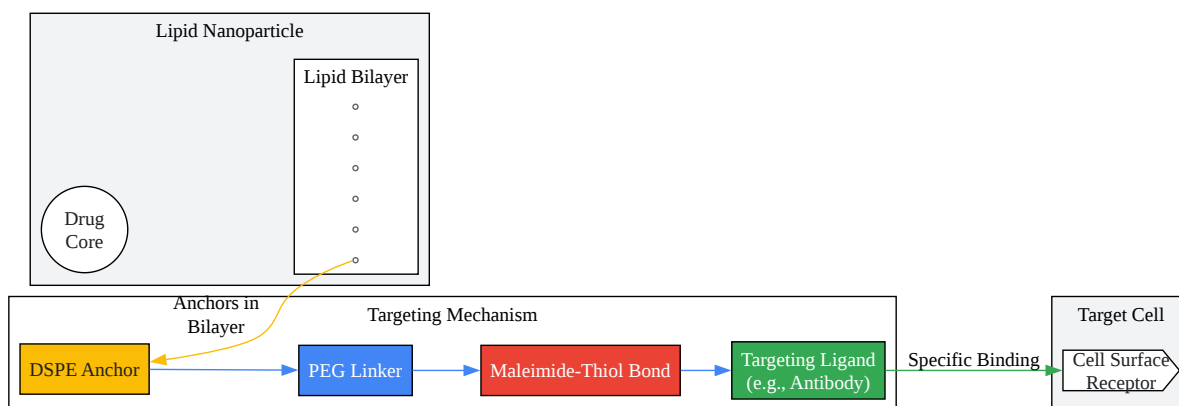
Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate key processes involving **DSPE-PEG-Maleimide**.



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Experimental workflow for creating targeted liposomes.



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Mechanism of **DSPE-PEG-Maleimide** in targeted drug delivery.

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